1-Benzyl-3-phenylpyrrolidin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-phenylpyrrolidin-3-amine typically involves the following steps:
Cyclization Reaction: The formation of the pyrrolidine ring can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Substitution Reaction: The benzyl and phenyl groups are introduced via nucleophilic substitution reactions, often using benzyl chloride and phenyl magnesium bromide as reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Benzyl-3-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
1-Benzyl-3-phenylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-3-phenylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Phenylpyrrolidines: These compounds have a phenyl group attached to the pyrrolidine ring, similar to this compound, but may have different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-17(16-9-5-2-6-10-16)11-12-19(14-17)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLHMNABZXCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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